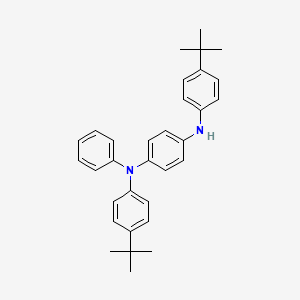
(1H-Imidazol-5-yl)-1H-pentazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Imidazol-5-yl)-1H-pentazole is a compound that features both an imidazole and a pentazole ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pentazole is a five-membered ring composed entirely of nitrogen atoms. The combination of these two rings in a single molecule makes this compound an interesting subject for research due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups.
For the pentazole ring, the synthesis often involves the use of azides and nitrenes under specific conditions to form the nitrogen-rich ring structure. The reaction conditions must be carefully controlled to prevent decomposition of the highly reactive intermediates.
Industrial Production Methods
Industrial production of (1H-Imidazol-5-yl)-1H-pentazole would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Imidazol-5-yl)-1H-pentazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or pentazole derivatives.
Substitution: The nitrogen atoms in the rings can participate in substitution reactions, leading to the formation of substituted imidazole or pentazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1H-Imidazol-5-yl)-1H-pentazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1H-Imidazol-5-yl)-1H-pentazole involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pentazole ring, with its high nitrogen content, can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a building block in organic synthesis.
Pentazole: A five-membered ring composed entirely of nitrogen atoms, known for its high reactivity and potential use in high-energy materials.
Uniqueness
(1H-Imidazol-5-yl)-1H-pentazole is unique in that it combines the properties of both imidazole and pentazole in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its individual components .
Eigenschaften
CAS-Nummer |
652148-72-6 |
|---|---|
Molekularformel |
C3H3N7 |
Molekulargewicht |
137.10 g/mol |
IUPAC-Name |
1-(1H-imidazol-5-yl)pentazole |
InChI |
InChI=1S/C3H3N7/c1-3(5-2-4-1)10-8-6-7-9-10/h1-2H,(H,4,5) |
InChI-Schlüssel |
YICFZQARYXFDKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)N2N=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


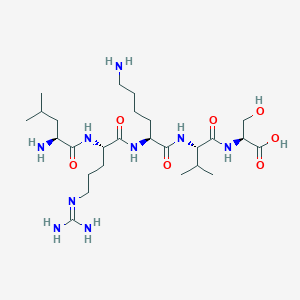
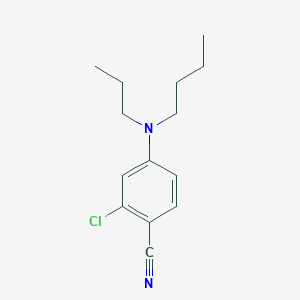
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)


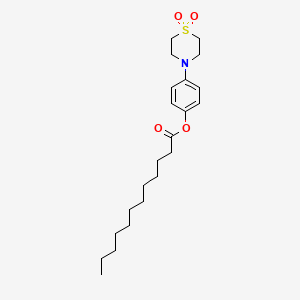
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
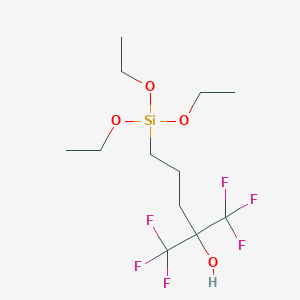
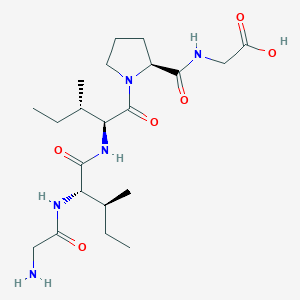

![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)
![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)
